molecular formula C7H10N2O B13922406 (2-Amino-5-methylpyridin-4-yl)methanol CAS No. 1033203-37-0

(2-Amino-5-methylpyridin-4-yl)methanol

Cat. No.: B13922406
CAS No.: 1033203-37-0
M. Wt: 138.17 g/mol
InChI Key: CMQMMKOZGHFYJM-UHFFFAOYSA-N
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Description

(2-Amino-5-methylpyridin-4-yl)methanol is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (2-Amino-5-methylpyridin-4-yl)methanol involves the reduction of methyl 2-amino-5-methylpyridine-4-carboxylate using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C. The reaction is typically carried out for about 2 hours, followed by the addition of water and sodium hydroxide to complete the reduction process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced further to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of (2-Amino-5-methylpyridin-4-yl)carboxylic acid.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

(2-Amino-5-methylpyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-5-methylpyridin-4-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and targets would vary based on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1033203-37-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

(2-amino-5-methylpyridin-4-yl)methanol

InChI

InChI=1S/C7H10N2O/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9)

InChI Key

CMQMMKOZGHFYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1CO)N

Origin of Product

United States

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